1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol
Description
Properties
IUPAC Name |
1-[2,2-dimethyl-6-[(4-pentoxyphenyl)methoxy]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O7/c1-4-5-6-11-24-15-9-7-14(8-10-15)13-25-18-17(16(23)12-22)26-20-19(18)27-21(2,3)28-20/h7-10,16-20,22-23H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCMKEJSKZURTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)COC2C3C(OC2C(CO)O)OC(O3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol, several steps are involved:
Formation of the Tetrahydrofuro[2,3-d][1,3]dioxole ring: : This can be achieved through a multi-step synthesis involving the protection of diols, cyclization reactions, and deprotection steps under controlled conditions.
Introduction of the Pentyloxybenzyl Ether: : This typically involves alkylation reactions using 4-(pentyloxy)benzyl chloride and an appropriate base to ensure selectivity and efficiency.
Final Coupling and Functional Group Modifications: : The final steps involve coupling the intermediate compounds and performing any necessary modifications to introduce the ethane-1,2-diol moiety.
Industrial Production Methods
Industrial production of 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol often involves optimization of the synthetic routes to increase yield and reduce costs. Methods such as continuous flow synthesis and catalysis might be employed to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol undergoes various chemical reactions:
Oxidation: : Under specific conditions, this compound can be oxidized to form aldehydes or ketones.
Reduction: : Can be reduced to yield simpler alcohols or other reduced derivatives.
Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at the pentyloxybenzyl ether and dioxole ring positions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts, or chemical reduction using lithium aluminum hydride.
Substitution: : Halogenation agents, nucleophiles like sodium methoxide, or electrophiles such as alkyl halides.
Major Products
Depending on the reaction type, major products can include:
Aldehydes, ketones from oxidation.
Simpler alcohols from reduction.
Various substituted derivatives from substitution reactions.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol serves as a valuable building block for complex organic syntheses. Its reactivity allows it to participate in various chemical reactions including:
- Oxidation : Can be oxidized to form aldehydes or ketones.
- Reduction : Capable of being reduced to yield simpler alcohols.
- Substitution Reactions : Undergoes nucleophilic and electrophilic substitutions at specific sites.
Biology
This compound's derivatives are being studied for their potential biological activities. Research indicates that compounds with similar structural features may exhibit:
- Antimicrobial Properties : Potential use in developing antimicrobial agents.
- Anti-inflammatory Effects : Investigated for their ability to modulate inflammation pathways.
Medicine
Due to its bioactive properties, there is significant interest in exploring this compound for pharmaceutical applications. Its unique structure may lead to the development of novel therapeutic agents targeting various diseases.
Industry
In industrial applications, 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol is utilized in the synthesis of specialty chemicals and materials. Its versatility allows it to be used in formulations requiring specific chemical properties.
Mechanism of Action
The mechanism of action for compounds like 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol often involves interactions with biological molecules such as proteins, enzymes, or nucleic acids. The specific molecular targets and pathways can include:
Enzyme Inhibition: : Modulating enzyme activity by binding to the active or allosteric sites.
Signal Transduction Pathways: : Influencing cell signaling pathways that regulate various biological processes.
Receptor Binding: : Acting on specific receptors to trigger or block biological responses.
Comparison with Similar Compounds
(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl Methyl Mesylate
This compound () shares the tetrahydrofurodioxol core and diol group with the target molecule but replaces the pentyloxybenzyl substituent with a methyl mesylate group. The mesylate acts as a leaving group, enabling further functionalization (e.g., nucleophilic substitution). Compared to the target compound, its higher reactivity limits stability but enhances utility in synthetic intermediates .
1-O,2-O-Isopropylidene-3-deoxy-α-D-allofuranose
Listed as a synonym in , this compound features an isopropylidene-protected diol and a deoxygenated position. However, the isopropylidene group improves stability against hydrolysis, a trade-off critical for drug formulation .
Functional Group Analogues
Benzofuran-Based Diols ()
Compounds like 2-[4-[7-Hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol incorporate diol and benzofuran moieties. Unlike the target molecule’s fused dioxolane ring, benzofurans offer planar aromatic systems, which may enhance π-π stacking interactions but reduce conformational flexibility. This difference could influence binding affinity in enzyme inhibition .
Nucleoside Derivatives ()
The compound in contains a tetrahydrofuran ring with protective groups (e.g., tert-butyldimethylsilyl, bis(4-methoxyphenyl)(phenyl)methoxy). The pentyloxybenzyl group in the target compound may offer improved pharmacokinetics over bulkier protective groups .
Key Comparative Properties (Hypothetical Analysis)
Research Implications and Gaps
While structural analogs suggest the target compound’s utility in drug design, the absence of direct experimental data (e.g., solubility, bioactivity) in the provided evidence limits conclusive comparisons. Further studies should prioritize:
Synthesis Optimization : Leveraging protective group strategies from nucleoside chemistry .
Biological Screening : Testing against viral polymerases or carbohydrate-processing enzymes.
Physicochemical Profiling : Measuring LogP, solubility, and metabolic stability.
Biological Activity
The compound 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, based on various research studies and findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a tetrahydrofurodioxole core with various substituents that may influence its biological activity.
1. Anti-inflammatory Activity
Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the lipoxygenase pathway, which is crucial in the inflammatory response.
Table 1: Anti-inflammatory Activity Comparison
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)... | TBD | |
| Ibuprofen | 10 | |
| Aspirin | 15 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits varying degrees of activity against both gram-positive and gram-negative bacteria.
Case Study: Antimicrobial Testing
A study conducted on the antimicrobial efficacy of the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | >128 |
3. Antioxidant Activity
Antioxidant properties were assessed using DPPH radical scavenging assays. The compound showed a significant ability to neutralize free radicals.
Table 3: Antioxidant Activity
| Compound Name | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)... | 78% at 100 µg/mL | |
| Ascorbic Acid | 90% at 100 µg/mL |
The biological activities of this compound are likely attributed to its ability to interact with various molecular targets involved in inflammation and microbial resistance. Molecular docking studies suggest that it may bind effectively to lipoxygenase enzymes, inhibiting their activity and thus reducing inflammation.
Q & A
Q. How to design a kinetic study for the hydrolysis of the tetrahydrofurodioxole ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
